molecular formula C20H17ClN2O3S B5779471 N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide

N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide

Cat. No. B5779471
M. Wt: 400.9 g/mol
InChI Key: WKCFZIKZOQXYMO-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide, also known as BCBH, is a chemical compound that has been studied for its potential use in scientific research. BCBH is a hydrazide derivative that has been synthesized through a multi-step process, which will be discussed in detail below.

Mechanism of Action

The exact mechanism of action of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to selectively target cancer cells, while leaving healthy cells unaffected, which is a promising characteristic for potential anti-cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has a range of biochemical and physiological effects, including anti-cancer and anti-tuberculosis activity. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide in lab experiments is its selectivity for cancer cells, which allows for targeted studies of cancer biology and potential therapies. However, N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide is relatively complex to synthesize and may not be readily available for all research groups. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide.

Future Directions

There are several potential future directions for research on N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide. One area of interest is the development of more efficient and scalable synthesis methods, which would make N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide and its potential applications in cancer and tuberculosis treatment. Finally, there is potential for N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide to be used as a diagnostic tool for cancer detection, which could have important implications for early cancer detection and treatment.

Synthesis Methods

The synthesis of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide involves several steps, starting with the reaction of 4-(benzyloxy)-3-chlorobenzaldehyde and benzenesulfonylhydrazide in the presence of a base catalyst. This reaction produces the intermediate 4-(benzyloxy)-3-chlorobenzylidenebenzenesulfonylhydrazide, which is then treated with a reducing agent to form N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide. The overall synthesis process is relatively complex and requires careful attention to detail to ensure high yields and purity of the final product.

Scientific Research Applications

N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has also been investigated for its potential use in the treatment of tuberculosis, with promising results in animal studies. Additionally, N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has been studied for its potential use as a diagnostic tool for detecting cancer cells, due to its ability to selectively bind to certain types of cancer cells.

properties

IUPAC Name

N-[(E)-(3-chloro-4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-19-13-17(11-12-20(19)26-15-16-7-3-1-4-8-16)14-22-23-27(24,25)18-9-5-2-6-10-18/h1-14,23H,15H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCFZIKZOQXYMO-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}benzenesulfonohydrazide

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